(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol
Description
(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is a heterocyclic compound featuring a pyrazole core substituted with a chlorine atom at position 4, a cyclopropyl group at position 1, and a hydroxymethyl (-CH2OH) moiety at position 2. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric effects from the cyclopropyl substituent.
Properties
IUPAC Name |
(4-chloro-1-cyclopropylpyrazol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c8-6-3-10(5-1-2-5)9-7(6)4-11/h3,5,11H,1-2,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWHQSQRSUEALO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=N2)CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol typically involves the reaction of 4-chloro-1-cyclopropylpyrazole with formaldehyde under basic conditions. The reaction proceeds via nucleophilic addition of the pyrazole to the formaldehyde, followed by reduction to yield the desired methanol derivative.
Industrial Production Methods
Industrial production methods for (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding a cyclopropylpyrazole derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: 4-Chloro-1-cyclopropylpyrazole-3-carboxylic acid.
Reduction: 1-Cyclopropylpyrazole.
Substitution: 4-Amino-1-cyclopropylpyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved are still under investigation, but it is hypothesized that the compound may inhibit certain enzymatic activities or modulate receptor signaling pathways.
Comparison with Similar Compounds
Compound A: [1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6)
Structure :
- Core : 1,2,3-Triazole ring (three nitrogen atoms).
- Substituents : Chlorophenyl at position 1, hydroxymethyl at position 3.
- Molecular Formula : C9H8ClN3O.
Comparison :
- Aromatic System : Unlike the pyrazole in the target compound, triazole (Compound A) has an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity .
- Substituent Position : Both compounds feature a hydroxymethyl group, but Compound A lacks the cyclopropyl moiety, reducing steric hindrance.
- Bioactivity : Triazole derivatives are often associated with antifungal properties, whereas pyrazole analogues like the target compound may exhibit broader agrochemical applications due to enhanced stability .
Compound B: 2-(4-Chlorophenyl)-3-cyclopropyl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol (CAS 112-60-7)
Structure :
- Core : Butan-2-ol backbone.
- Substituents : Chlorophenyl, cyclopropyl, and 1,2,4-triazole groups.
- Molecular Formula: Not explicitly stated but inferred as C15H17ClN3O.
Comparison :
- Backbone Complexity : Compound B has a branched alcohol chain, unlike the planar pyrazole ring in the target compound. This difference may affect solubility and metabolic stability .
- Functional Groups : Both compounds share cyclopropyl and chlorine substituents, but Compound B’s triazole group is appended to the alcohol chain rather than fused into the aromatic system.
- Applications: Such triazole-alcohol hybrids are frequently used as fungicides, whereas pyrazole-methanol derivatives may prioritize herbicidal activity .
Compound C: Benzyl (2Z)-3-phenylprop-2-enoate (CAS 103-41-3)
Structure :
- Core: Propenoate ester.
- Substituents : Benzyl and phenyl groups.
- Molecular Formula : C16H14O2.
Comparison :
- Structural Divergence : Compound C is an ester lacking heterocyclic components, making it chemically distinct from the pyrazole-based target compound.
- Reactivity : The ester group in Compound C is prone to hydrolysis, whereas the hydroxymethyl group in the target compound offers redox versatility .
Research Implications
- Pyrazole vs. Triazole : The target compound’s pyrazole core may offer better metabolic stability compared to triazole analogues, which are more susceptible to enzymatic degradation .
- Substituent Effects : The cyclopropyl group in the target compound likely enhances lipophilicity, improving membrane permeability in biological systems compared to Compound A .
Biological Activity
(4-Chloro-1-cyclopropylpyrazol-3-yl)methanol is a novel compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by a pyrazole ring with a chloro substituent and a cyclopropyl group, alongside a methanol moiety. Its unique structure suggests potential biological activities, which are currently under investigation.
The synthesis of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol typically involves the reaction of 4-chloro-1-cyclopropylpyrazole with formaldehyde under basic conditions. The reaction proceeds through nucleophilic addition, followed by reduction to yield the methanol derivative. The compound's distinctive features include:
- Chloro Group : Enhances reactivity and potential interactions with biological targets.
- Cyclopropyl Group : Provides structural rigidity and may affect pharmacokinetics.
- Methanol Moiety : Potentially modifiable for further chemical derivatization.
Biological Activity
Research into the biological activity of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol has indicated several promising areas:
Antimicrobial Activity
Studies have shown that compounds similar to (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol exhibit antimicrobial properties. The presence of the chloro group may enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory Effects
Preliminary investigations suggest that this compound may possess anti-inflammatory properties. It is hypothesized that it could inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenases or lipoxygenases.
The exact mechanism of action for (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol remains to be fully elucidated. However, it is believed to interact with various molecular targets, potentially modulating enzyme activity or receptor signaling pathways.
Comparative Analysis
To better understand the unique properties of (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol, it is useful to compare it with similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Cyclopropylpyrazole | Lacks chloro and methanol groups | Limited antimicrobial activity |
| 4-Chloro-1-methylpyrazole | Methyl group instead of cyclopropyl | Moderate anti-inflammatory effects |
| 4-Chloro-1-phenylpyrazole | Phenyl group substitution | Enhanced cytotoxic effects |
Research Findings
Recent findings indicate that (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol may serve as a lead compound for drug development due to its unique structural features and promising biological activities. Further research is necessary to explore its full potential in therapeutic applications.
Q & A
Q. What are the standard synthetic routes for (4-Chloro-1-cyclopropylpyrazol-3-yl)methanol, and what optimization strategies are recommended?
- Methodological Answer: A two-step approach is typical:
- Cyclopropylation : React pyrazole derivatives with cyclopropane precursors under reflux in xylene (25–30 hours) using chloranil as an oxidizing agent .
- Chlorination and Methanol Functionalization : Introduce the chloro group at the 4-position via electrophilic substitution, followed by methanol attachment through nucleophilic substitution or reduction.
- Optimization: Adjust molar ratios (e.g., 1:1.4 substrate-to-oxidant) and solvent polarity (xylene vs. toluene) to minimize side reactions. Purify via recrystallization from methanol .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: Use a combination of:
- NMR Spectroscopy : Confirm substituent positions (e.g., cyclopropyl CH₂ at δ 0.8–1.2 ppm, pyrazole protons at δ 6.5–7.5 ppm).
- HPLC : Assess purity (>98%) with a C18 column and acetonitrile/water mobile phase.
- X-ray Crystallography : Resolve molecular conformation (e.g., bond angles, torsion) for structurally related pyrazole derivatives .
Q. What are the stability considerations under different storage conditions?
- Methodological Answer:
- Store at –20°C under inert gas (N₂/Ar) to prevent oxidation.
- Avoid prolonged exposure to light or humidity, which may hydrolyze the chloropyrazole ring.
- Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reaction yields when varying cyclopropylation conditions (e.g., solvent polarity, temperature)?
- Methodological Answer:
- Use Design of Experiments (DoE) to test variables: solvent (xylene vs. dioxane), temperature (80–120°C), and reaction time (20–35 hours).
- Track intermediates via quenching studies (e.g., TLC or in-situ NMR) to identify incomplete cyclopropylation or side reactions .
- Example: In xylene, prolonged reflux (>30 hours) may degrade chloranil, reducing yield. Switching to toluene with a shorter reaction time (22 hours) improved yields by 15% in related syntheses .
Q. What methodologies are effective for analyzing degradation pathways under thermal stress?
- Methodological Answer:
- Forced Degradation Studies : Heat the compound to 100°C for 24 hours in sealed vials.
- LC-MS Analysis : Identify degradation products (e.g., dechlorinated pyrazoles or cyclopropane ring-opened derivatives).
- Kinetic Modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life .
Q. How do steric effects from the cyclopropyl group influence crystallographic packing?
- Methodological Answer:
- Perform X-ray diffraction on single crystals grown via slow evaporation (methanol/water).
- Compare with analogs lacking the cyclopropyl group (e.g., 4-chloro-1-methylpyrazol-3-yl derivatives).
- Example: Cyclopropyl groups introduce torsional strain, reducing symmetry and altering hydrogen-bonding networks in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
